Potassium 3-iodo-4-methylthiophene-2-carboxylate
Overview
Description
Potassium 3-iodo-4-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C6H4IKO2S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis . This compound is characterized by the presence of an iodine atom at the 3-position, a methyl group at the 4-position, and a carboxylate group at the 2-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium 3-iodo-4-methylthiophene-2-carboxylate typically involves the iodination of 4-methylthiophene-2-carboxylic acid followed by the formation of the potassium salt. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the thiophene ring. The resulting 3-iodo-4-methylthiophene-2-carboxylic acid is then neutralized with potassium hydroxide to form the potassium salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Potassium 3-iodo-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like 3-azido-4-methylthiophene-2-carboxylate or 3-cyano-4-methylthiophene-2-carboxylate.
Coupling Products: Various biaryl or alkyne-substituted thiophene derivatives.
Oxidation and Reduction Products: Oxidized thiophene derivatives or reduced thiophene derivatives.
Scientific Research Applications
Potassium 3-iodo-4-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other functional materials
Mechanism of Action
The mechanism of action of potassium 3-iodo-4-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The iodine atom and the carboxylate group play crucial roles in its binding affinity and specificity. In organic synthesis, the compound acts as a versatile intermediate, facilitating various chemical transformations through its reactive iodine and carboxylate functionalities .
Comparison with Similar Compounds
- Methyl 3-iodo-4-methylthiophene-2-carboxylate
- 3-Iodo-4-methylthiophene-2-carboxylic acid
- 3-Bromo-4-methylthiophene-2-carboxylate
Comparison: Potassium 3-iodo-4-methylthiophene-2-carboxylate is unique due to the presence of the potassium ion, which enhances its solubility in water and other polar solvents. This property makes it more suitable for certain applications compared to its methyl ester or free acid counterparts. Additionally, the iodine atom provides a site for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
potassium;3-iodo-4-methylthiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2S.K/c1-3-2-10-5(4(3)7)6(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTSJBFUCKIAFR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1I)C(=O)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IKO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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